N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole core linked to a 2,3-dihydrobenzofuran moiety via a propan-2-ylamine bridge. The sulfonamide group enhances hydrogen-bonding capacity and acidity, which may influence pharmacokinetic properties or intermolecular interactions in supramolecular systems .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-11(9-12-5-6-15-13(10-12)7-8-23-15)20-25(21,22)16-4-2-3-14-17(16)19-24-18-14/h2-6,10-11,20H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWZAJNWZJOSIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 375.5 g/mol
- CAS Number : 2034516-99-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The thiadiazole moiety is believed to play a crucial role in modulating these interactions, potentially leading to antiproliferative effects against cancer cells.
Biological Activity Overview
Recent studies have demonstrated various biological activities associated with compounds containing the thiadiazole and benzofuran moieties. Here are some key findings:
-
Anticancer Activity :
- The compound exhibits significant growth inhibition against several cancer cell lines. For instance, related compounds have shown GI values ranging from 0.20–2.58 μM against the National Cancer Institute's 60 human cancer cell lines .
- A specific derivative with a similar structure was noted for its IC of 25 nM against gastric cancer cell lines (NUGC), indicating strong anticancer potential .
-
Selectivity and Toxicity :
- Comparative studies reveal that certain derivatives are approximately 400-fold less toxic to normal fibroblast cells than to cancer cells, highlighting their potential for selective targeting in cancer therapy .
- Acute oral toxicity assessments indicate a favorable safety profile, with compounds providing significant protection in animal models against induced convulsions .
Data Tables
| Activity | Cell Line | GI / IC (μM) | Notes |
|---|---|---|---|
| Anticancer | Various | 0.20 – 2.58 | Significant growth inhibition |
| Gastric Cancer | NUGC | 0.025 | High selectivity for cancer cells |
| Normal Fibroblasts | WI38 | >10 | Low toxicity compared to cancer cells |
Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of related compounds, it was found that modifications to the thiadiazole ring significantly enhanced activity against multiple cancer types. Compounds with similar structural features demonstrated IC values as low as 25 nM in specific cancer cell lines .
Study 2: Safety Profile Assessment
Acute oral toxicity studies were conducted following OECD guidelines to evaluate the safety profile of synthesized derivatives. Compounds were tested at various dosages, revealing that certain derivatives provided up to 80% protection against convulsions at low doses (0.4 mg/kg), indicating promising therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Containing Analogues
Compounds with sulfonamide groups, such as 4-(4-X-phenylsulfonyl)benzoic acid hydrazides [1–3] (), share functional group similarities. Key differences include:
- Electronic Effects : The benzo[c][1,2,5]thiadiazole core in the target compound introduces stronger electron-withdrawing effects compared to phenylsulfonyl groups in analogues [1–3]. This could enhance acidity (pKa) of the sulfonamide proton, affecting solubility and binding affinity.
- Synthesis : The target compound’s synthesis likely requires coupling of a benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride with a dihydrobenzofuran-propan-2-amine precursor, contrasting with the hydrazide-isothiocyanate condensation used for compounds [4–6] .
Table 1: Spectral Comparison of Sulfonamide Derivatives
| Compound | IR ν(C=O) (cm⁻¹) | IR ν(S=O) (cm⁻¹) | NMR δ(NH) (ppm) |
|---|---|---|---|
| Hydrazinecarbothioamides [4–6] | 1663–1682 | 1243–1258 (C=S) | 3150–3319 (NH) |
| Target Compound* | N/A | ~1350–1380† | Not reported |
*Hypothetical data inferred from structural analogues. †Typical sulfonamide S=O stretches .
Dihydrobenzofuran Derivatives
The 5-MAPDB and 6-MAPDB series () share the 2,3-dihydrobenzofuran-propan-2-amine backbone but lack the thiadiazole-sulfonamide moiety. Key distinctions:
- Pharmacological Implications : 5-MAPDB (N-methylpropan-2-amine substituent) is a psychoactive designer drug, whereas the target compound’s sulfonamide-thiadiazole group may confer kinase inhibition or antibacterial activity.
- Synthetic Routes : 5-MAPDB derivatives are synthesized via Friedel-Crafts alkylation or reductive amination, whereas the target compound likely involves sulfonylation of a thiadiazole intermediate .
Table 2: Structural and Functional Comparison of Dihydrobenzofuran Analogues
| Compound | Core Structure | Key Substituent | Potential Application |
|---|---|---|---|
| 5-MAPDB | 2,3-Dihydrobenzofuran | N-Methylpropan-2-amine | Psychoactive agent |
| Target Compound | 2,3-Dihydrobenzofuran | Benzo[c][1,2,5]thiadiazole-4-sulfonamide | Enzyme inhibition/material science |
Thiadiazole/Sulfonamide Hybrids
The benzo[c][1,2,5]thiadiazole core in the target compound offers greater π-conjugation and rigidity, which could improve thermal stability in materials or binding specificity in biological targets .
Research Findings and Challenges
- Spectral Characterization : The absence of ν(C=O) in IR spectra (as seen in compounds [7–9]) would confirm successful sulfonamide formation in the target compound .
Q & A
Q. What are the common synthetic routes for preparing N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide?
The synthesis typically involves multi-step organic reactions. A standard approach includes:
- Step 1 : Preparation of the benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride intermediate via chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or PCl₅ under anhydrous conditions .
- Step 2 : Coupling the sulfonyl chloride with the amine derivative (e.g., 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine) in a polar aprotic solvent (e.g., dichloromethane or DMF) with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Critical Parameters : Reaction temperature (0–25°C), stoichiometric control of the amine, and inert atmosphere to prevent hydrolysis of the sulfonyl chloride.
Q. How is the structural integrity of this compound confirmed post-synthesis?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks. For example, the dihydrobenzofuran moiety shows characteristic aromatic protons at δ 6.5–7.2 ppm and methylene protons at δ 3.0–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Infrared Spectroscopy (IR) : Sulfonamide N-H stretching (~3300 cm⁻¹) and S=O asymmetric/symmetric vibrations (~1350 cm⁻¹ and ~1150 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this sulfonamide derivative?
Yield optimization strategies include:
- Solvent Selection : Use of DMF or acetonitrile to enhance solubility of intermediates .
- Catalysis : Employing DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity products .
- Troubleshooting Low Yields : Common issues include incomplete chlorination (add excess SOCl₂) or amine deprotonation (use stronger bases like NaH) .
Q. What methodologies are recommended for evaluating the biological activity of this compound?
- In Vitro Assays :
- Enzyme inhibition studies (e.g., cyclooxygenase-2 or kinases) using fluorometric or colorimetric substrates .
- Cytotoxicity screening via MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding interactions with target proteins, leveraging the sulfonamide group’s hydrogen-bonding capability .
- ADME Profiling : Microsomal stability assays and Caco-2 permeability studies to assess pharmacokinetic properties .
Q. How should researchers address contradictions in biological activity data across similar sulfonamide derivatives?
- SAR Analysis : Systematically compare substituent effects (e.g., dihydrobenzofuran vs. furan substitutions) on bioactivity .
- Experimental Replication : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify consensus trends or outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
